Product packaging for dideoxypetrosynol A(Cat. No.:)

dideoxypetrosynol A

Cat. No.: B1261945
M. Wt: 432.6 g/mol
InChI Key: PUFGWNJPJHYXPI-ZDFWYCJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dideoxypetrosynol A is a C30 polyacetylenic alcohol with C2 symmetry, originally isolated from the marine sponge Petrosia sp. . This natural product demonstrates exceptionally potent and selective cytotoxicity against a range of human cancer cell lines, making it a valuable compound for oncology and cell biology research . Its anti-proliferative action is primarily mediated through the induction of programmed cell death, or apoptosis. Studies on human skin melanoma cells have shown that this compound triggers apoptosis in a dose-dependent manner, a process associated with the up-regulation of the pro-apoptotic protein Bax, down-regulation of the anti-apoptotic protein Bcl-2, and subsequent activation of caspase-9 and caspase-3 . In addition to promoting apoptosis, this compound can suppress cancer cell growth by inducing cell cycle arrest. Research in human monocytic leukemia cells reveals that its proliferation-inhibitory effect is due to the induction of G1 phase arrest. This effect is linked to the marked induction of the Cdk inhibitor p16 and the down-regulation of phosphorylated retinoblastoma protein (pRB) . The first total synthesis of both enantiomers of this compound has been achieved, confirming the structure of the natural product which was initially isolated as a racemic mixture . This synthetic availability helps support further investigative work. Given its multifaceted mechanisms of action, which include inducing apoptosis via the mitochondrial pathway and causing cell cycle arrest, this compound serves as a promising chemical tool for studying cell death signaling pathways and for exploring new approaches in anticancer drug discovery . This product is intended for research and investigative purposes only. It is not designed or intended for use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H40O2 B1261945 dideoxypetrosynol A

Properties

Molecular Formula

C30H40O2

Molecular Weight

432.6 g/mol

IUPAC Name

(3S,4E,15Z,26E,28S)-triaconta-4,15,26-trien-1,12,18,29-tetrayne-3,28-diol

InChI

InChI=1S/C30H40O2/c1-3-29(31)27-25-23-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24-26-28-30(32)4-2/h1-2,5-6,25-32H,7-8,13-24H2/b6-5-,27-25+,28-26+/t29-,30-/m1/s1

InChI Key

PUFGWNJPJHYXPI-ZDFWYCJLSA-N

Isomeric SMILES

C#C[C@@H](O)/C=C/CCCCCCC#CC/C=C\CC#CCCCCCC/C=C/[C@H](O)C#C

Canonical SMILES

C#CC(C=CCCCCCCC#CCC=CCC#CCCCCCCC=CC(C#C)O)O

Synonyms

dideoxypetrosynol A

Origin of Product

United States

Advanced Synthetic Methodologies for Dideoxypetrosynol a and Analogues

Total Synthesis Approaches of Dideoxypetrosynol A

The structural complexity of this compound, particularly its "skipped" (Z)-enediyne moiety, presented a considerable challenge for its total synthesis. nih.gov The first and, to date, only total synthesis of both enantiomers of this compound was a landmark achievement in the field. nih.govnih.govresearchgate.net

Development of Key Synthetic Steps and Methodologies

The successful synthesis of this compound relied on the development and application of several key chemical transformations.

A critical challenge in the synthesis of this compound was the construction of the central "skipped" (Z)-enediyne unit. nih.gov This was ingeniously addressed through an oxidative coupling of a homopropargyl phosphonium (B103445) ylide. nih.govnih.gov This key step proved to be highly effective in forming the desired cis-enediyne core of the molecule. nih.gov The choice of base for the generation of the Wittig reagent from the corresponding phosphonium salt was found to be crucial, with n-butyllithium being the most effective. nih.gov The use of other bases, such as sodium hexamethyldisilazide (NaHMDS), led to undesired side reactions due to proton abstraction from the propargylic position. nih.gov

The formation of the chiral alkynylcarbinol moieties at both ends of the molecule was another critical aspect of the synthesis. While the seminal total synthesis achieved this through the resolution of a racemic mixture, other strategies for stereoselective alkynylcarbinol formation are well-established in the synthesis of related marine natural products. researchgate.netresearchgate.net These methods often involve the asymmetric addition of acetylides to aldehydes, a reaction that can be catalyzed by chiral ligands to induce high levels of enantioselectivity. researchgate.net

Oxidative Coupling Reactions for Enediyne Moiety Construction

Enantioselective Synthesis and Stereochemical Control

Enantioselective synthesis is a cornerstone of modern organic chemistry, aiming to produce a single enantiomer of a chiral molecule. wikipedia.org In the context of this compound, achieving stereochemical control is paramount, as the biological activity of the enantiomers can differ significantly. The first total synthesis established the absolute configurations of the (+)- and (-)-enantiomers through a chemoenzymatic resolution. nih.gov This approach, while effective, highlights the ongoing need for highly enantioselective methods to directly access single enantiomers of complex molecules like this compound. wikipedia.orglibretexts.org

Chemoenzymatic Approaches for Stereochemical Resolution

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations. beilstein-journals.org In the total synthesis of this compound, a chemoenzymatic kinetic resolution was employed as a key step to separate the racemic mixture of the final product. nih.govresearchgate.net This was achieved using the enzyme Pseudomonas AK lipase (B570770), which selectively acetylates one enantiomer, allowing for the separation of the two. nih.govresearchgate.netnih.gov Lipase-mediated kinetic resolutions are a powerful tool in asymmetric synthesis, often providing high enantioselectivity for a wide range of substrates, including propargyl alcohols. researchgate.netethz.ch

Enzyme Application in Synthesis Selectivity
Pseudomonas AK lipaseKinetic resolution of (±)-dideoxypetrosynol ASelectively acetylates the (S,S)-diastereoisomer
Lipase PSUsed in the synthesis of related marine acetylenic lipidsR-selective acetylation
Novozym 435Used in the synthesis of other marine acetylenic lipidsS-selective trans-acetylation
Application of Lipases (e.g., Pseudomonas AK lipase, Lipase AK, Lipase PS, Novozym 435) in Kinetic Resolution

Enzymatic kinetic resolution has proven to be a powerful strategy for obtaining enantiomerically pure precursors for the synthesis of this compound and other marine acetylenic lipids. researchgate.netresearchgate.net Lipases, in particular, are valued for their stability in organic solvents, broad substrate acceptance, and high chemo-, regio-, and enantioselectivity without the need for cofactors. mdpi.comnih.govu-szeged.hualmacgroup.com This chemoenzymatic approach is frequently employed for the resolution of racemic secondary alcohols, including the acetylenic carbinols that form the chiral centers of this compound. researchgate.netacademie-sciences.fr

The process typically involves the enantioselective acylation of a racemic alcohol, often using an acyl donor like vinyl acetate, which ensures the irreversibility of the reaction. nih.govacademie-sciences.fr The lipase selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. This allows for the separation of the acylated product (ester) from the remaining unreacted alcohol, thereby resolving the racemic mixture. academie-sciences.fr

Several lipases have been identified as efficient biocatalysts for the resolution of acetylenic alcohols similar to the precursors of this compound. Lipase AK from Pseudomonas sp., Lipase PS, and Novozym 435 are noted for their effectiveness with this class of substrates. researchgate.net In the synthesis of related natural products like adociacetylene and duryne, Lipase AK (Amano) was used to achieve S-selective trans-acetylation. researchgate.net For most secondary alcohols, the acylation rate is faster for the (R)-configuration; however, for certain acetylenic alcohols, the (S,S)-configured alcohol is acylated more rapidly. academie-sciences.fracademie-sciences.fr

In the specific context of synthesizing this compound, a late-stage enzymatic kinetic resolution of the racemic diol precursor was a key step. researchgate.net The resolution was accomplished using Lipase AK from Pseudomonas sp., which preferentially acetylated the (S,S)-diastereoisomer. researchgate.net This allowed for the chromatographic separation of the resulting diacetate, the meso monoacetate, and the unreacted (R,R)-diol, which exhibited a negative optical rotation. academie-sciences.fr

Table 1: Application of Lipases in the Kinetic Resolution of Acetylenic Alcohols

LipaseSubstrate TypeAcyl DonorSolventSelectivityApplication ContextReference(s)
Pseudomonas AK lipase (Lipase AK) Racemic/meso acetylenic diolsVinyl AcetateHexaneFavors acylation of (S,S)-enantiomerTotal synthesis of (+)- and (-)-dideoxypetrosynol A, adociacetylene, duryne. researchgate.netresearchgate.netacademie-sciences.fr researchgate.netresearchgate.netacademie-sciences.fr
Lipase PS (Amano) Racemic acetylenic alcoholsNot specifiedNot specifiedR-selective acetylation reported for some substratesSynthesis of a cytotoxic metabolite from Petrosia sp. researchgate.net researchgate.net
Novozym 435 (Candida antarctica Lipase B) Racemic acetylenic alcoholsVinyl AcetateToluene, n-HeptaneS-selective trans-acetylation for some substratesSynthesis of (S)-docosa-(4E,15Z)-dien-1-yn-3-ol; general high activity. researchgate.netnih.govscirp.org researchgate.netnih.govscirp.org

Comparative Analysis of Synthetic Routes for this compound Enantiomers

The first total synthesis of both the (+)- and (-)-enantiomers of this compound confirmed its C2 symmetry and established the absolute configurations of its chiral centers. researchgate.net While the natural product was initially isolated as a racemic mixture, it was crucial to develop a synthetic route that could selectively produce each enantiomer to study their specific biological activities. academie-sciences.fr

The primary and most successful strategy for accessing the enantiomers of this compound has been the chemoenzymatic approach centered on kinetic resolution. researchgate.netresearchgate.net This method stands in contrast to other asymmetric synthesis techniques that might be applied to acetylenic alcohols, such as catalytic asymmetric hydrogenation or the direct addition of acetylene (B1199291) to an enal with a chiral alkynylzinc complex, the latter of which can be highly dependent on the specific substrate. researchgate.net

Key Synthetic Routes Comparison:

Enzymatic Kinetic Resolution (The Gung/Burgess Approach):

Core Strategy: This route relies on the synthesis of a racemic/meso mixture of the key diol precursor of this compound. The crucial step is the enzymatic kinetic resolution using Pseudomonas AK lipase. researchgate.netacademie-sciences.fr

Enantiomer Separation: The lipase selectively acylates the (S,S)-diol. This allows for the physical separation of the diacetate (precursor to the (S,S)-enantiomer) and the unreacted (R,R)-diol (precursor to the (R,R)-enantiomer) via column chromatography. academie-sciences.fr

Advantages: This method proved highly effective, providing access to both enantiomers with high optical purity from a common precursor mixture. academie-sciences.fr It leverages the high selectivity of biocatalysts to resolve a complex stereochemical challenge late in the synthesis. researchgate.net

Key Intermediate: The central "skipped" (Z)-enediyne moiety was constructed via an unconventional oxidative coupling of a homopropargyl phosphonium ylide. researchgate.net

Alternative Asymmetric Approaches (Hypothetical for this compound, used for other alkynylcarbinols):

Asymmetric Reduction of Ynones: This involves the reduction of a ketone adjacent to an alkyne using a chiral catalyst (organo- or metallo-catalytic) to set the stereochemistry of the resulting alcohol. researchgate.net

Chiral Alkynylzinc Addition: This method involves the carbon-carbon bond-forming reaction where a zinc-alkynylide adds to an aldehyde, guided by a chiral ligand, to create the chiral carbinol center directly. researchgate.net

Comparison: While effective for other targets, these methods would require the development of specific catalysts and conditions tailored to the complex structure of this compound's precursors. The substrate-dependency of these reactions can make them less predictable than the well-established lipase resolution method for this particular molecular architecture. researchgate.net

The chosen chemoenzymatic route was validated by its success in the first total synthesis, where the absolute configurations were assigned based on Burgess' active site model for the lipase and by comparing the optical rotations to related polyacetylene natural products. researchgate.netacademie-sciences.fr

Table 2: Comparison of Synthetic Strategies for Chiral Acetylenic Alcohols

Synthetic StrategyDescriptionApplicability to this compoundAdvantagesDisadvantages
Enzymatic Kinetic Resolution Separation of enantiomers from a racemic mixture via selective enzyme-catalyzed acylation.Successfully applied in the first total synthesis using Lipase AK. researchgate.netresearchgate.netHigh enantioselectivity; access to both enantiomers from a common precursor. academie-sciences.frRequires separation of product and unreacted starting material; maximum theoretical yield for one enantiomer is 50%.
Asymmetric Reduction of Ynones Stereoselective reduction of a prochiral ynone to a chiral propargyl alcohol using a chiral catalyst.Not reported, but a viable general method for alkynylcarbinols. researchgate.netPotentially high enantiomeric excess; can be highly efficient.Requires synthesis of the ynone precursor; catalyst development may be needed.
Asymmetric Alkynylation of Aldehydes Addition of an alkynyl nucleophile to an aldehyde in the presence of a chiral catalyst.Not reported; known to be highly substrate-dependent. researchgate.netresearchgate.netDirect formation of the chiral center.Can have issues with substrate scope and predictability. researchgate.net

Exploration of Synthetic Analogues and Structurally Related Derivatives

This compound belongs to a fascinating class of C2-symmetrical polyacetylene natural products isolated from marine sponges, which includes structurally similar compounds like petrosynol (B12693791) and duryne. researchgate.net The exploration of synthetic analogues and related derivatives is driven by the desire to understand the structure-activity relationships (SAR) of these potent cytotoxic compounds and to identify the minimal pharmacophoric units responsible for their biological activity. researchgate.netresearchgate.net

Structurally Related Natural Products:

Petrosynol: A closely related compound where the insulating methylene (B1212753) groups of the "skipped" enediyne motif in this compound are replaced by homochiral carbinol centers. researchgate.net

Duryne: Another C2-symmetrical acetylenic alcohol that has been synthesized using a similar lipase-mediated kinetic resolution strategy. researchgate.netacademie-sciences.fr

Adociacetylene B: A two-headed compound also resolved using Lipase AK, featuring a central furan (B31954) core. researchgate.netresearchgate.net

Synthetic Analogues and SAR Studies:

Research into the bioactivity of marine alkynylcarbinols has led to the synthesis of non-natural analogues to probe the importance of various structural features. researchgate.netresearchgate.net These studies often involve systematic modifications to a reference compound to see how changes affect cytotoxicity against cancer cell lines. researchgate.net

For the broader class of lipidic alkynylcarbinols, synthetic efforts have explored:

Variation of the Lipidic Chain: Modifying the length of the alkyl chains attached to the core structure. researchgate.net

Modification of the Carbinol Unit: The secondary alcohol is a key feature. Analogues have been synthesized where this group is oxidized to a ketone or converted to a tertiary alcohol or a methyl ether to assess the role of the hydroxyl group in biological activity. researchgate.net

Isomerization: Investigating the geometric isomers (e.g., Z vs. E) of double bonds within the structure. researchgate.net

These explorations help to refine the understanding of the pharmacophore. For instance, studies on dialkynylcarbinol (DAC) analogues suggest that an electron-rich secondary carbinol center is a key structural element for cytotoxicity. researchgate.net The synthesis of such analogues often employs methods like the Carreira procedure for the enantioselective addition of alkynes to aldehydes, providing a route to enantio-enriched derivatives for biological testing. researchgate.net This research is crucial for potentially designing simpler, more potent, or more synthetically accessible anticancer agents inspired by the this compound scaffold. researchgate.net

Mechanistic Investigations of Dideoxypetrosynol A S Biological Activities

Anticancer Activity Mechanisms

The anticancer properties of dideoxypetrosynol A are attributed to its ability to interfere with fundamental cellular processes that are often dysregulated in cancer, namely apoptosis and cell cycle progression.

Induction of Apoptosis Pathways

This compound has been shown to be a potent inducer of apoptosis in several cancer cell lines, including human skin melanoma (SK-MEL-2) and human monocytic leukemia (U937) cells. The induction of apoptosis by this compound is a dose-dependent phenomenon and is considered a key mechanism of its anti-proliferative action.

The pro-apoptotic activity of this compound is mediated through the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is initiated by cellular stresses and converges at the mitochondria, leading to the release of pro-apoptotic factors into the cytoplasm.

A hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. Treatment with this compound leads to the activation of key caspases, specifically caspase-9 and caspase-3. Caspase-9 is an initiator caspase in the mitochondrial pathway, and its activation is followed by the activation of caspase-3, an executioner caspase responsible for cleaving various cellular substrates, leading to the morphological and biochemical changes associated with apoptosis. Studies in SK-MEL-2 cells have shown a dose-dependent increase in the active forms of both caspase-9 and caspase-3 following treatment with this compound.

The mitochondrial pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). This compound has been found to modulate the expression of these proteins in a manner that favors apoptosis. Specifically, it up-regulates the expression of the pro-apoptotic protein Bax and down-regulates the expression of the anti-apoptotic protein Bcl-2 in a dose-dependent manner in SK-MEL-2 cells. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane and the subsequent activation of the caspase cascade.

Furthermore, this compound has been shown to selectively down-regulate the expression of cellular inhibitor of apoptosis protein-1 (cIAP-1). IAPs are a family of endogenous proteins that can inhibit caspase activity and thus suppress apoptosis. By reducing the levels of cIAP-1, this compound further promotes the apoptotic process.

ProteinFamilyFunctionEffect of this compoundCell LineReference
BaxBcl-2Pro-apoptoticUpregulationSK-MEL-2, U937
Bcl-2Bcl-2Anti-apoptoticDownregulationSK-MEL-2
cIAP-1IAPAnti-apoptotic (caspase inhibitor)DownregulationSK-MEL-2

Poly(ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. During apoptosis, PARP is cleaved by activated caspases, particularly caspase-3, which renders the enzyme inactive and facilitates cell death. Treatment of SK-MEL-2 cells with

Cyclin-Dependent Kinase Inhibitor Induction (e.g., p16/INK4a)

Inhibition of DNA Replication

Beyond inducing cell cycle arrest, this compound has also been reported to directly inhibit DNA replication. spandidos-publications.comkoreascience.kr This action provides another layer to its anti-proliferative capabilities, ensuring that even if some cells were to bypass the G1 checkpoint, their ability to replicate their genome would be compromised. The inhibition of DNA replication is a significant aspect of its cytotoxic activity against human solid tumor cell lines. spandidos-publications.com

Enzyme and Target Modulation in Cancer Pathways

This compound has been shown to markedly inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length and enabling the immortality of cancer cells. nih.govresearchgate.net This inhibition is linked to the down-regulation of human telomerase reverse transcriptase (hTERT), the main catalytic subunit of the enzyme. nih.govnih.gov Studies demonstrated that treatment with this compound progressively and dose-dependently decreased the expression of hTERT. nih.gov This provides an important mechanism for the compound's long-term anti-cancer effects by limiting the replicative potential of tumor cells. nih.govresearchgate.net

Table 2: Effect of this compound on Telomerase

Target Observed Effect Mechanism
Telomerase Markedly inhibited activity Limits replicative potential of cancer cells
hTERT Progressively down-regulated expression Reduces the catalytic component of telomerase

Table 3: List of Chemical Compounds

Compound Name
This compound
Cyclin D1
Cyclin E
Cdk2
Cdk4
Cdk6
p16/INK4a
p21
p27
Retinoblastoma Protein (pRB)
E2F-1
Human Telomerase Reverse Transcriptase (hTERT) Expression Regulation

This compound has been shown to modulate the expression of human telomerase reverse transcriptase (hTERT), a key component of the telomerase enzyme responsible for maintaining telomere length. In human leukemia U937 cells, treatment with this compound led to a dose-dependent downregulation of hTERT expression. nih.gov This inhibition of hTERT, the catalytic subunit of telomerase, is a significant finding, as telomerase activity is a critical factor in the unlimited proliferation of approximately 90% of cancer cells. preprints.org Studies have demonstrated that the expression level of hTERT mRNA is strongly correlated with cellular telomerase activity. preprints.org The mechanism of action involves a marked inhibition of telomerase activity, with the expression of hTERT being progressively reduced as the dose of this compound increases. nih.govspandidos-publications.com Research on the U937 cell line showed that while this compound downregulated hTERT mRNA, it did not affect the expression of other related components like hTR, TEP-1, and c-myc mRNA. preprints.org

Anti-inflammatory Activity Mechanisms

This compound exhibits anti-inflammatory properties through its interaction with key enzymatic pathways involved in the inflammatory response. mdpi.com

The anti-inflammatory effects of this compound are linked to its ability to inhibit the arachidonic acid pathway. mdpi.com This pathway is central to the production of pro-inflammatory mediators. cvphysiology.comclinref.com Arachidonic acid, released from membrane phospholipids (B1166683) by phospholipase A2, is metabolized by two primary enzymatic pathways: cyclooxygenase (COX) and lipoxygenase (LOX). cvphysiology.comnih.gov The COX pathway leads to the synthesis of prostaglandins (B1171923) and thromboxanes, while the LOX pathway produces leukotrienes and lipoxins. clinref.comnih.gov this compound's intervention in this cascade, specifically through the modulation of COX enzymes, contributes to its anti-inflammatory profile. mdpi.com

This compound demonstrates selective modulation of cyclooxygenase (COX) isozymes, which are critical enzymes in the metabolism of arachidonic acid. mdpi.com There are two main isoforms, COX-1 and COX-2. cvphysiology.com COX-1 is constitutively expressed and involved in baseline physiological functions, whereas COX-2 is an inducible enzyme that is upregulated during inflammation. mdpi.comcvphysiology.com

In human leukemia U937 cells, this compound has been observed to significantly decrease the expression of both COX-2 mRNA and protein. nih.govmdpi.com This downregulation of COX-2 occurs without a significant impact on the levels of COX-1, indicating a selective inhibitory action. nih.govmdpi.com The overexpression of COX-2 is associated with an increased production of prostaglandins, which can facilitate the proliferation of cancer cells. mdpi.com

A direct consequence of the downregulation of COX-2 expression by this compound is the reduction in the synthesis of Prostaglandin (B15479496) E2 (PGE2). nih.gov PGE2 is a principal inflammatory mediator synthesized from arachidonic acid via the COX enzymes. nih.govresearchgate.net In studies using U937 cells, treatment with this compound resulted in a dose-dependent decrease in the production of PGE2. nih.govmdpi.com This reduction in PGE2 synthesis is a key aspect of the compound's anti-inflammatory mechanism. nih.gov

Biosynthetic Research into Dideoxypetrosynol a

Identification of Natural Producers

Dideoxypetrosynol A has been primarily isolated from marine sponges of the genus Petrosia. researchgate.netspandidos-publications.comnih.gov These sponges are recognized as a rich source of structurally unique polyacetylenes, with approximately 33% of all known polyacetylenes having been isolated from this genus. semanticscholar.org The intensive study of Petrosia species follows the discovery of various acyclic polyacetylenes with significant biological activities. semanticscholar.org

Sponges of the genus Petrosia are found in diverse marine environments, and the major classes of metabolites they produce can vary with latitude. researchgate.net Polyacetylenes, including this compound, are the most predominant metabolites in Petrosia sponges from temperate regions. researchgate.net In contrast, tropical Petrosia species yield a broader range of compounds, such as meroterpenoids, sterols, and alkaloids, in addition to polyacetylenes. researchgate.net

The following table summarizes the natural producers of this compound and related polyacetylenes:

Table 1: Natural Producers of this compound and Related Compounds
Compound Producing Organism Reference
This compound Petrosia sp. researchgate.netspandidos-publications.comnih.gov
Petrosianyne A Petrosia sp. semanticscholar.org
15,16-dihydropetrosianyne Petrosia sp. semanticscholar.org
Petrosynol (B12693791) Petrosia sp. semanticscholar.org
Petrosynone Petrosia sp. semanticscholar.org

Putative Biosynthetic Origins and Pathways of Polyacetylenes

The biosynthesis of polyacetylenes, such as this compound, is thought to originate from fatty acid and polyketide precursors. nih.govresearchgate.net Isotopic tracer experiments have demonstrated this connection. nih.gov The formation of the characteristic carbon-carbon triple bond of polyacetylenes is a key step in their biosynthesis.

Two primary models have been proposed for the biogenesis of the acetylenic bond:

Oxidative Dehydrogenation (Desaturation): This mechanism involves the desaturation of an existing alkene functionality through an iron-catalyzed dehydrogenation process that requires molecular oxygen. nih.gov

Decarboxylative Enol Elimination: This pathway suggests the elimination of an activated enol carboxylate intermediate. nih.gov

The prevailing hypothesis is that desaturases are the primary enzymes responsible for the formation of the alkyne bond. nih.gov The biosynthesis of polyacetylenes is believed to start from linoleic acid, which is converted to crepenynic acid by an acetylenase. researchgate.net From crepenynic acid, a variety of polyacetylenes are then synthesized. researchgate.net It is proposed that compounds like this compound, petrosianyne A, and 15,16-dihydropetrosianyne, which are isolated from the same sponge, are synthesized through a common biosynthetic pathway. semanticscholar.org

The general biosynthetic pathway for polyacetylenes is outlined below:

Table 2: Proposed Biosynthetic Pathway of Polyacetylenes
Precursor Intermediate Product Class
Linoleic Acid Crepenynic Acid Polyacetylenes

Investigation into the Role of Symbiotic Microorganisms in Biosynthesis

Marine sponges host a complex community of microorganisms, including bacteria, fungi, cyanobacteria, and unicellular algae. mdpi.com There is a growing body of evidence suggesting that these symbiotic microorganisms may be the true producers of many natural products isolated from sponges. mdpi.com This symbiotic relationship is highly complex and is a subject of ongoing research. mdpi.com

Metagenomic analysis of marine sponges has revealed the presence of gene clusters, such as those for polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are involved in the biosynthesis of secondary metabolites. mdpi.com For instance, a study on the Mediterranean sponge Petrosia ficiformis identified differential gene expression related to its symbiotic state. mdpi.com The discovery of novel biosynthetic pathways within these sponge-associated microbes suggests an untapped resource for natural product discovery. nih.gov

While direct evidence linking a specific symbiotic microorganism to the production of this compound is still forthcoming, the presence of diverse microbial communities with the genetic potential for producing polyketides and other complex molecules within Petrosia sponges strongly suggests their involvement. mdpi.commdpi.com Further research in this area is crucial to unravel the intricate symbiotic relationships and the biosynthetic origins of these potent compounds. mdpi.com

Future Perspectives and Research Directions

Advanced Mechanistic Elucidation Techniques for Cellular and Molecular Targets

While current research has identified downstream effects of dideoxypetrosynol A, such as the modulation of Bax/Bcl-2 proteins and inhibition of COX-2 expression, the direct molecular targets remain largely uncharacterized. nih.govnih.gov Future investigations must employ sophisticated and unbiased target identification strategies to move beyond the observed phenotype to the initiating binding event. Modern chemical biology and proteomic approaches are essential for this next phase of discovery. researchgate.netnih.gov

Key techniques that could be pivotal include:

Affinity-Based Proteomics: This involves synthesizing a probe version of this compound, for instance, by incorporating a biotin (B1667282) tag or a photo-reactive group (like a diazirine). researchgate.net This modified molecule can be introduced to cancer cells, and upon binding to its target(s), can be captured along with the bound proteins for identification via mass spectrometry. researchgate.net

Stable Isotope Labeling by Amino acids in Cell culture (SILAC): This quantitative proteomic technique can identify changes in protein abundance or thermal stability upon drug treatment. researchgate.net By comparing the proteome of cells treated with this compound to untreated cells, researchers can identify proteins whose stability is altered, suggesting a direct binding interaction.

Genomic and Transcriptomic Approaches: Techniques like CRISPR-Cas9 screening or RNA-sequencing (RNA-seq) can identify genes and pathways that are essential for the activity of this compound. This can help build a comprehensive picture of its mechanism of action and identify potential resistance mechanisms. frontiersin.org

Table 1: Advanced Mechanistic Elucidation Techniques
TechniquePrinciplePotential Application for this compoundReference
Affinity Chromatography/Mass SpectrometryA tagged analog of the compound is used to pull down its binding partners from cell lysates for identification.Directly identify the primary protein(s) that this compound binds to in order to initiate its pro-apoptotic and anti-inflammatory effects. researchgate.net
Thermal Proteome Profiling (TPP)Measures changes in the thermal stability of proteins across the proteome upon ligand binding.Identify direct and indirect targets by observing which proteins are stabilized or destabilized by the compound's presence. researchgate.net
MetabolomicsProfiles and quantifies small-molecule metabolites to understand how a compound affects biochemical pathways.Elucidate how this compound's inhibition of the arachidonic acid pathway affects wider cellular metabolism. frontiersin.orgresearchgate.net
CRISPR-Cas9 ScreeningIdentifies genes that, when knocked out, confer resistance or sensitivity to a compound.Uncover novel genes and pathways critical for the cytotoxic activity of this compound. frontiersin.org

Novel Synthetic Route Development for Scalable Production

The supply of this compound from its natural source, the Petrosia sponge, is extremely limited and unsustainable for extensive research or clinical development. researchgate.net While the first total synthesis has been successfully reported, providing crucial confirmation of its structure and enabling the preparation of its enantiomers, this route may not be optimal for large-scale production. researchgate.netnih.gov Future efforts must focus on developing novel, efficient, and scalable synthetic strategies.

Challenges in the synthesis of polyacetylenes like this compound often involve the stereocontrolled construction of alcohol-bearing centers and the creation of the unstable polyyne chain. researchgate.netnih.gov Future synthetic routes should aim to be:

Catalytic and Stereoselective: Employing modern catalytic methods, such as asymmetric hydrogenation or transfer hydrogenation, to set the chiral alcohol centers with high enantioselectivity, thereby avoiding difficult enzymatic resolutions or the use of chiral pool starting materials. researchgate.net

Table 2: Strategies for Novel Synthetic Route Development
StrategyDescriptionAdvantage for this compound SynthesisReference
Convergent SynthesisSynthesizing key fragments of the molecule separately before coupling them together in the final stages.Increases overall efficiency and allows for easier modification of different parts of the molecule for analog development. ohiolink.edu
Asymmetric CatalysisUsing chiral catalysts to create the stereocenters of the alkynylcarbinol moieties with high selectivity.Avoids racemic mixtures and the need for challenging separation or resolution steps. researchgate.net
Flow ChemistryConducting reactions in a continuous stream rather than in a batch flask, allowing for better control over reaction parameters.Can improve the safety and scalability of handling potentially unstable polyacetylene intermediates. wikipedia.org
BiocatalysisUsing enzymes (e.g., lipases) for specific transformations, such as stereoselective acylation or hydrolysis.Offers high selectivity under mild reaction conditions, as has been used for related marine acetylenes. researchgate.net

Targeted Analog Design for Enhanced Potency and Specificity

With a viable synthetic route, the next logical step is the rational design and synthesis of analogs to improve the therapeutic profile of this compound. slideshare.net The goal is to enhance its potency against cancer cells, increase its specificity to reduce potential off-target effects, and improve its drug-like properties (e.g., stability, solubility). Research has suggested that future work should focus on the synthesis of non-natural analogues with simpler lipophilic environments and optimization of the alkynylcarbinol-based pharmacophoric units. researchgate.net

Key areas for analog design include:

Modification of the Polyacetylene Core: The conjugated system of triple bonds is crucial for bioactivity but can also be a source of instability. Analogs could explore replacing some triple bonds with double bonds or other bioisosteric groups to balance activity and stability.

Varying the Alkyl Chain Length: The long C30 backbone contributes to the molecule's lipophilicity. nih.gov Systematically altering the length of the carbon chains separating the two pharmacophoric heads could optimize its interaction with cellular membranes or protein targets.

Stereochemical Modification: Since the natural product is a racemic mixture and the enantiomers have been synthesized, their biological activities can be evaluated separately. researchgate.net This information can guide the design of analogs with optimized stereochemistry at the two alcohol centers.

Table 3: Approaches for Targeted Analog Design
ApproachDescriptionObjective for this compoundReference
Bioisosteric ReplacementSubstituting parts of the molecule with chemical groups that have similar physical or chemical properties.Improve stability or modify binding affinity by replacing parts of the polyyne chain or functional groups. slideshare.net
Structure-Activity Relationship (SAR) StudiesSystematically modifying different parts of the molecule (e.g., chain length, functional groups) and testing the activity of each analog.To identify the key structural features (the pharmacophore) required for its anticancer and anti-inflammatory effects. mdpi.com
Simplification of StructureCreating analogs with a less complex chemical structure that are easier to synthesize but retain biological activity.Reduce synthetic cost and complexity while potentially improving drug-like properties. researchgate.net
Conjugation to Targeting MoietiesAttaching the molecule to another molecule (e.g., an antibody or peptide) that directs it to a specific cell type.Increase efficacy and reduce systemic toxicity by delivering the compound directly to cancer cells. mdpi.com

Exploration of New Biological Targets and Therapeutic Applications

The currently known activities of this compound in cancer and inflammation open the door to exploring its utility in other disease contexts. mdpi.com Its unique mechanisms of action may be relevant to a broader range of pathologies than initially investigated.

Potential new applications to explore include:

Chronic Inflammatory Diseases: The potent and selective inhibition of COX-2 suggests that this compound or its future analogs could be investigated for treating chronic inflammatory conditions like rheumatoid arthritis or inflammatory bowel disease, where COX-2 is a validated target. mdpi.com

Neurodegenerative Diseases: Chronic inflammation is a known component in the pathology of many neurodegenerative diseases. A brain-penetrant analog of this compound could have therapeutic potential by reducing neuroinflammation. mdpi.com

Diseases of Aging: The compound's ability to inhibit telomerase, an enzyme involved in cellular aging and immortalization, is a compelling rationale for its anticancer effects. nih.govnih.gov This mechanism could also be explored in the context of age-related pathologies, although targeting telomerase is complex and requires careful consideration of potential side effects.

Table 4: Potential New Therapeutic Applications
Potential Therapeutic AreaRationale Based on Known MechanismKey Research QuestionReference
Rheumatoid ArthritisPotent and selective inhibition of COX-2, a key enzyme in inflammatory prostaglandin (B15479496) synthesis.Can it reduce joint inflammation and damage in preclinical models of arthritis? mdpi.com
Neuroinflammatory DisordersInhibition of inflammatory mediators (COX-2, PGE2) could dampen inflammation in the central nervous system.Can analogs be designed to cross the blood-brain barrier and exert anti-inflammatory effects in the brain? mdpi.commdpi.com
Other Hyperproliferative DisordersMechanism involves cell cycle arrest (G1 phase) and induction of apoptosis.Could it be effective against non-cancerous proliferative conditions, such as psoriasis? nih.govspandidos-publications.com
Antiviral ApplicationsSome polyacetylenes have shown broad biological activities.Does this compound or its analogs exhibit activity against viral replication or virus-induced inflammation? mdpi.com

Q & A

Q. What synthetic methodologies are currently employed for the preparation of dideoxypetrosynol A, and what are their key challenges?

this compound is typically synthesized via multi-step organic reactions, including stereoselective hydroxylation and carbon chain elongation. Key methodologies involve protecting-group strategies to manage reactive functional groups and chiral catalysts to control stereochemistry. Challenges include low yields in cyclization steps and purification difficulties due to structural complexity. Optimization often requires iterative adjustments to reaction conditions (e.g., solvent polarity, temperature) and characterization via NMR and mass spectrometry .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

High-resolution NMR (¹H, ¹³C, and 2D experiments like COSY and HSQC) is critical for resolving stereochemistry and connectivity. Mass spectrometry (HRMS or MALDI-TOF) confirms molecular weight, while HPLC or GC-MS assesses purity. X-ray crystallography is preferred for absolute configuration determination when suitable crystals are obtainable. Method validation should adhere to ICH guidelines, including reproducibility tests across multiple batches .

Q. How can researchers design a robust bioactivity screening protocol for this compound?

Prioritize in vitro assays targeting mechanisms relevant to the compound’s reported bioactivity (e.g., antimicrobial or cytotoxic effects). Use cell lines with validated sensitivity (e.g., HeLa for cytotoxicity) and include positive controls (e.g., doxorubicin for apoptosis assays). Dose-response curves (IC₅₀ calculations) and triplicate replicates minimize variability. For enzyme inhibition studies, employ kinetic assays (e.g., fluorometric or colorimetric) with purified targets .

Advanced Research Questions

Q. What strategies address contradictions in reported bioactivity data for this compound across studies?

Discrepancies often arise from differences in assay conditions (e.g., solvent effects, cell passage number) or compound purity. To resolve these:

  • Replicate experiments using standardized protocols (e.g., ATCC cell lines, identical buffer systems).
  • Validate compound integrity post-assay via LC-MS.
  • Apply meta-analysis tools to compare datasets, accounting for variables like incubation time and concentration ranges .

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to putative targets (e.g., enzymes or receptors). MD simulations (GROMACS) assess stability of ligand-receptor complexes over time. QSAR models identify structural motifs critical for activity, guiding synthetic modifications. Validate predictions with in vitro mutagenesis or competitive binding assays .

Q. What experimental design considerations are critical for investigating this compound’s pharmacokinetics?

  • In vivo models : Use pharmacokinetic (PK) parameters (AUC, Cₘₐₓ, t₁/₂) in rodent studies, with LC-MS/MS for plasma quantification.
  • Tissue distribution : Radiolabel the compound (³H or ¹⁴C) for tracking.
  • Metabolite profiling : Employ HRMS/MS to identify phase I/II metabolites in hepatocyte incubations. Cross-validate findings with human microsomal assays .

Q. How should researchers approach structure-activity relationship (SAR) studies for this compound derivatives?

Systematically modify functional groups (e.g., hydroxyls, double bonds) and evaluate bioactivity changes. Use parallel synthesis for derivative libraries, followed by high-throughput screening. Statistical tools (ANOVA, PCA) identify significant SAR trends. Publish negative results to avoid publication bias and inform future designs .

Methodological Frameworks for Study Design

Q. What frameworks (e.g., PICOT, FINER) are applicable to formulating research questions on this compound?

  • PICOT : Define Population (e.g., specific bacterial strains), Intervention (compound concentration), Comparison (standard antibiotics), Outcome (MIC values), and Time (exposure duration).
  • FINER : Ensure questions are Feasible (resources available), Interesting (novel mechanisms), Novel (unexplored targets), Ethical (animal welfare compliance), and Relevant (therapeutic gaps) .

Q. How can researchers ensure reproducibility in studies involving this compound?

  • Document all protocols in detail (e.g., Sigma-Aldrich catalog numbers for reagents).
  • Deposit raw data in repositories like Zenodo or Figshare.
  • Use open-source software (e.g., R, Python) for statistical analysis to enable transparency.
  • Include positive/negative controls and report assay validation steps (e.g., Z’-factor for HTS) .

Data Presentation and Publication Guidelines

Q. What are the best practices for presenting contradictory data in publications?

Clearly delineate experimental conditions contributing to discrepancies. Use supplementary tables to compare results across studies, highlighting methodological differences. Discuss potential confounders (e.g., solvent polarity affecting compound aggregation) and propose follow-up experiments to resolve ambiguities .

Q. How should researchers structure a manuscript to highlight this compound’s novelty?

  • Introduction : Contrast the compound’s unique structural features with related natural products.
  • Results : Emphasize unprecedented bioactivity or mechanistic insights.
  • Discussion : Position findings within broader field challenges (e.g., antibiotic resistance) and propose translational applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.